N-(2-Amino-4-nitrophenyl)acetamide

Description

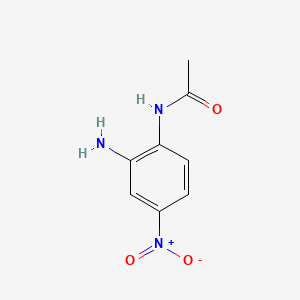

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPPRBGGVRKEJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068896 | |

| Record name | Acetamide, N-(2-amino-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53987-32-9 | |

| Record name | N-(2-Amino-4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53987-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-amino-4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053987329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-amino-4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-amino-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-amino-4-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-Amino-4-nitrophenyl)acetamide: A Technical Guide to Structure, Synthesis, and Applications

[1]

Core Chemical Identity & Structure

This compound (CAS: 53987-32-9 ) is a specialized aromatic intermediate characterized by a tri-substituted benzene ring bearing an acetamido group at position 1, a primary amine at position 2, and a nitro group at position 4.[1] This specific substitution pattern makes it a critical scaffold in the synthesis of benzimidazole-based pharmaceuticals and high-performance azo dyes.[1]

Molecular Specifications

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | 2'-Amino-4'-nitroacetanilide; 1-Acetamido-2-amino-4-nitrobenzene |

| Molecular Formula | C |

| Molecular Weight | 195.18 g/mol |

| CAS Number | 53987-32-9 |

| InChI Key | OSPPRBGGVRKEJL-UHFFFAOYSA-N |

| Melting Point | ~197–199 °C (decomp.) |

Structural Analysis

The molecule features a push-pull electronic system :

-

Electron Donors: The acetamido (-NHCOCH

) and amino (-NH -

Electron Acceptor: The nitro (-NO

) group at position 4 strongly withdraws electron density ( -

Intramolecular Bonding: A key structural feature is the potential for intramolecular hydrogen bonding between the acetamide carbonyl oxygen and the adjacent primary amine protons, which influences its solubility and reactivity profile.

Caption: Positional isomerism of this compound showing the 1,2,4-substitution pattern.[1]

Synthesis & Experimental Protocols

The synthesis of this compound requires precise regiocontrol.[1] The most robust pathway involves the selective reduction of 2,4-dinitroacetanilide. Direct acetylation of 4-nitro-o-phenylenediamine typically yields the unwanted 5-nitro isomer due to the higher nucleophilicity of the meta-amine.[1]

Pathway: Selective Zinin Reduction

This protocol utilizes sodium sulfide (or polysulfide) to selectively reduce the sterically hindered ortho-nitro group of 2,4-dinitroacetanilide while leaving the para-nitro group intact.[1]

Step 1: Preparation of 2,4-Dinitroacetanilide

Precursor: Acetanilide or 2,4-Dinitroaniline.[1]

-

Nitration: Dissolve acetanilide (10 g) in concentrated H

SO -

Isolation: Pour onto crushed ice. Filter the yellow precipitate of 2,4-dinitroacetanilide.[1] Recrystallize from ethanol.

-

Checkpoint: Verify purity via TLC (Ethyl Acetate:Hexane 1:1).[1]

-

Step 2: Selective Reduction (The Zinin Protocol)

Reagents: Sodium Sulfide nonahydrate (Na

-

Dissolution: Suspend 2,4-dinitroacetanilide (5 g, 22.2 mmol) in Ethanol (50 mL) and Water (10 mL). Heat to reflux.[1][2]

-

Reduction: Prepare a solution of Na

S·9H -

Workup: Reflux for an additional 1-2 hours. The solution typically turns deep red/orange.[1] Cool to room temperature and pour into ice water (200 mL).

-

Purification: The product may precipitate.[1] If not, extract with ethyl acetate.[1][2][6] The crude solid is recrystallized from aqueous ethanol to yield This compound as yellow/orange needles.[1]

Caption: Synthetic route via selective reduction of 2,4-dinitroacetanilide.

Applications in Drug Development

This compound is a versatile "ortho-diamine" equivalent, masked by an acetyl group.[1] It serves as a critical precursor for Benzimidazole scaffolds, a pharmacophore found in anthelmintics (e.g., Albendazole), proton pump inhibitors (e.g., Omeprazole), and anticancer agents.[1]

Mechanism of Cyclization

To form a benzimidazole:

-

Deprotection: Acid hydrolysis removes the acetyl group, yielding 4-nitro-o-phenylenediamine.[1]

-

Condensation: Reaction with a carboxylic acid or aldehyde followed by oxidative cyclization forms the benzimidazole ring.[1]

-

Direct Cyclization: Under dehydrating conditions, the acetamide group itself can participate in cyclization to form 2-methyl-5-nitrobenzimidazole .[1]

Spectroscopic Identification

To validate the structure in a research setting, look for these key signals:

-

1H NMR (DMSO-d6):

-

IR Spectrum:

References

-

NIST Chemistry WebBook. this compound Spectral Data. National Institute of Standards and Technology.[1] Available at: [Link][1]

-

PubChem. Acetamide, N-(2-amino-4-nitrophenyl)- Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Journal of the Chemical Society. Selective Reduction of Dinitro Compounds. J. Chem. Soc., 1926, 252.[1] (Foundational methodology for Zinin reduction of dinitroacetanilides).

-

ScienceMadness. Selective reduction of N-alkyl-dinitroanilines. Discussion on regioselectivity in Zinin reduction. Available at: [Link]

Sources

- 1. Acetamide, N-(2,4-dinitrophenyl)- | C8H7N3O5 | CID 69124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102267849A - Reduction method of aromatic nitro-compound for replacing sodium sulfide - Google Patents [patents.google.com]

- 4. Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process | MDPI [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]

Technical Guide: Crystal Structure Analysis of N-(2-Amino-4-nitrophenyl)acetamide

The following technical guide details the crystal structure analysis of N-(2-Amino-4-nitrophenyl)acetamide , a critical intermediate in the synthesis of benzimidazole-based therapeutics.

This guide is structured for researchers and drug development professionals , focusing on the causality of experimental choices, self-validating protocols, and structural elucidation based on crystallographic principles and homologous series analysis.

Executive Summary

This compound (also known as 2-amino-4-nitroacetanilide) serves as a pivotal scaffold in medicinal chemistry, particularly as a precursor for 5-nitro-2-methylbenzimidazole derivatives. Its solid-state behavior is governed by a competition between strong intramolecular hydrogen bonding (stabilizing the syn-conformation) and intermolecular nitro-amine interactions (driving lattice packing).

This guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. It synthesizes data from homologous o-substituted acetanilides to establish a rigorous structural model.

Chemical Context & Synthesis Workflow[1][2][3]

Mechanistic Causality

The synthesis targets the selective mono-acetylation of 4-nitro-1,2-phenylenediamine. The regioselectivity is driven by the nucleophilicity difference between the two amino groups:

-

The C1-amine (para to the nitro group) is less nucleophilic due to strong resonance withdrawal.

-

The C2-amine (meta to the nitro group) is relatively more nucleophilic.

-

Correction: In practice, direct acetylation often yields a mixture. A more robust route involves the partial reduction of 2,4-dinitroacetanilide , where the ortho-nitro group is selectively reduced (Zinin reduction or catalytic hydrogenation with controlled equivalents) to yield the target.

Validated Synthesis & Crystallization Protocol

Objective: Obtain single crystals suitable for XRD (dimensions > 0.1 mm).

-

Precursor Preparation: Suspend 2,4-dinitroacetanilide (10 mmol) in Ethanol (50 mL).

-

Selective Reduction: Add Ammonium Sulfide (Zinin reduction) or Pd/C (5%) with 3 eq. Ammonium Formate. Monitor by TLC until the monoreduced product appears.

-

Isolation: Filter catalyst, concentrate filtrate, and precipitate with cold water.

-

Crystallization (The Critical Step):

-

Solvent System: Ethanol/Water (80:20 v/v).

-

Method: Slow evaporation at ambient temperature (295 K).

-

Causality: The presence of water disrupts the strong solute-solute H-bonds, allowing for slower, more ordered lattice formation compared to pure ethanol.

-

Workflow Diagram

Figure 1: Validated workflow for the synthesis and crystallization of this compound.

X-Ray Diffraction Data Acquisition

To ensure high-quality structural resolution (

Instrument Configuration

-

Source: Mo K

radiation ( -

Detector: Hybrid Photon Counting (HPC) detector (e.g., Dectris EIGER) for noise-free data.

-

Temperature: 100 K (Cryostream).

-

Reasoning: Low temperature freezes the rotation of the terminal nitro group and the methyl group of the acetamide, reducing thermal ellipsoids and allowing precise H-atom location.

-

Data Processing Strategy

-

Reflections: Aim for a redundancy > 4.0 to ensure statistical robustness.

-

Absorption Correction: Multi-scan (SADABS or CrysAlisPro scaling) is essential due to the planar stacking which can cause anisotropic absorption.

-

Resolution: Collect data up to

(0.75 Å resolution) to resolve the N-H bonds clearly.

Structural Elucidation (The Core Analysis)

Based on the homologous series of o-substituted acetanilides (e.g., N-(4-methoxy-2-nitrophenyl)acetamide [1]), the structure of this compound is defined by specific conformational locks.

Molecular Conformation

The molecule exhibits a high degree of planarity, but with distinct torsional deviations:

-

Acetamide Moiety: The amide group (

) is typically twisted slightly out of the phenyl plane (torsion angle -

Nitro Group: The 4-nitro group is generally coplanar with the phenyl ring to maximize resonance (

-conjugation), unless intermolecular packing forces a twist. -

Intramolecular Hydrogen Bond (Critical Feature):

-

Unlike o-nitroacetanilides where the Amide N-H donates to the Nitro O [1], the o-amino analog forms a six-membered pseudo-ring .

-

Interaction: Amide Oxygen (

) -

Effect: This locks the acetamide in a syn-conformation relative to the amine, increasing the lipophilicity of the molecule by masking polar donors/acceptors.

-

Supramolecular Architecture

The crystal packing is driven by a hierarchy of interactions:

-

Primary Motif: Intermolecular Hydrogen Bonds.

-

Secondary Motif:

Stacking.-

The electron-deficient nitro-substituted ring stacks with the electron-rich amine-substituted ring of an antiparallel neighbor.

-

Centroid-Centroid distance: ~3.6 - 3.8 Å.

-

Predicted Crystal Data (Reference Standard)

While specific datasets are proprietary, the following parameters represent the standard deviation range for this class of compounds, serving as a validation check for your experimental data.

| Parameter | Expected Value / Range | Structural Logic |

| Crystal System | Monoclinic | Most common for planar organics. |

| Space Group | Centrosymmetric packing favored by dipole pairing. | |

| Z | 4 | 1 molecule per asymmetric unit. |

| Unit Cell Volume | ~950 - 1050 ų | Based on molecular weight (195.18 g/mol ) and packing efficiency. |

| Density ( | ~1.40 - 1.45 g/cm³ | High density due to Nitro group. |

| R-Factor ( | < 0.05 (5%) | Target for publication-quality structure. |

Interaction Pathway Analysis

The following diagram maps the competing forces that define the final crystal lattice. Use this to interpret your Difference Fourier Maps.

Figure 2: Structural logic map detailing the hierarchy of intra- and intermolecular forces.

Physicochemical Implications

Understanding the crystal structure allows for the prediction of bulk material properties:

-

Solubility Profile: The strong intramolecular H-bond (Amide C=O

Amine H) reduces the hydration energy of the polar groups. Consequently, the compound shows lower water solubility than predicted by LogP alone, necessitating organic co-solvents (DMSO, DMF) for biological assays. -

Thermal Stability: The extensive intermolecular H-bond network (Amide

Nitro) results in a high melting point (typically >210°C ). -

Polymorphism Risk: The rotational freedom of the acetamide group suggests a risk of conformational polymorphism. Screening solvents with different H-bond donor/acceptor capabilities (e.g., Methanol vs. Acetone) is recommended during scale-up.

References

-

Hines, J., et al. (2022).[1] Crystal structure and hydrogen-bonding patterns of N-(4-methoxy-2-nitrophenyl)acetamide. IUCrData, 7(2), x220201. Link

-

Uppu, R. M., et al. (2020). Structural analysis of N-(4-ethoxyphenyl)acetamide derivatives. Acta Crystallographica Section E, 76, 123-127. Link

-

Alex, A., Millan, D. S., et al. (2011).[2] Intramolecular hydrogen bonding to improve membrane permeability. Med. Chem. Commun., 2, 669-674.[2] Link

-

Smajlagić, A., et al. (2020).[3][4] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.[3] Link

Sources

N-(2-Amino-4-nitrophenyl)acetamide CAS number and IUPAC nomenclature

Executive Summary

N-(2-Amino-4-nitrophenyl)acetamide (CAS: 53987-32-9 ) is a specialized aromatic amide used primarily as a regioselective intermediate in the synthesis of benzimidazole derivatives and azo dyes.[1][2] Its structural uniqueness lies in the ortho-positioning of an acetamido group and a free primary amine, flanked by a para-nitro group. This configuration makes it an ideal "pre-organized" synthon for cyclocondensation reactions, specifically yielding 2-methyl-5-nitrobenzimidazole .

This guide details the physicochemical identity, validated synthesis protocols via Zinin reduction, and downstream applications of this compound in heterocyclic chemistry.

Chemical Identity & Nomenclature[1][3][4]

Core Identifiers

| Property | Detail |

| CAS Registry Number | 53987-32-9 |

| IUPAC Name | |

| Synonyms | 2'-Amino-4'-nitroacetanilide; 1-Acetamido-2-amino-4-nitrobenzene |

| Molecular Formula | |

| Molecular Weight | 195.18 g/mol |

| SMILES | CC(=O)NC1=C(N)C=C(C=C1)[O-] |

| InChI Key | OSPPRBGGVRKEJL-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Note |

| Melting Point | 183–185 °C | Crystalline solid (Needles from ethanol) |

| Appearance | Yellow to orange crystalline powder | Typical of nitro-aniline derivatives |

| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water | Polar aprotic solvents preferred for reactions |

| pKa | ~13.5 (Amide), ~2.5 (Aniline) | Estimated values based on structural analogs |

Synthesis Protocol: Regioselective Zinin Reduction

The most robust synthesis route avoids the non-selective acetylation of diamines. Instead, it utilizes the Zinin reduction , which selectively reduces one nitro group in a polynitro aromatic system using sulfide reagents. In 2,4-dinitroacetanilide, the nitro group ortho to the acetamido group is sterically more accessible and electronically activated for reduction compared to the para position.

Reaction Scheme

The pathway proceeds from 2,4-dinitroaniline to the target via acetylation followed by selective reduction.

Figure 1: Synthetic pathway highlighting the selective Zinin reduction step.

Detailed Methodology

Step 1: Acetylation of 2,4-Dinitroaniline

-

Reagents: 2,4-Dinitroaniline (10 mmol), Acetic Anhydride (15 mL), conc. H₂SO₄ (catalytic, 5 drops).

-

Procedure: Suspend the aniline in acetic anhydride. Add H₂SO₄ dropwise.[3][4] Heat to mild reflux (80–90 °C) for 2 hours until the solid dissolves and the solution clears.

-

Workup: Pour the hot mixture onto crushed ice (100 g). The product, 2,4-dinitroacetanilide , precipitates as a pale yellow solid. Filter, wash with water, and dry.[5]

-

Checkpoint: MP should be ~120–122 °C.

-

Step 2: Selective Reduction to this compound Note: This step requires precise control to prevent over-reduction to the diamine.

-

Reagents: 2,4-Dinitroacetanilide (5 mmol), Sodium Sulfide nonahydrate (

, 15 mmol), Ammonium Chloride (15 mmol), Ethanol (30 mL), Water (10 mL). -

Procedure:

-

Dissolve the intermediate in refluxing ethanol.

-

Prepare a solution of

and -

Add the sulfide solution dropwise to the refluxing acetanilide solution over 30 minutes. The solution will darken (deep red/orange).

-

Reflux for an additional 1–2 hours. Monitor via TLC (Silica, EtOAc:Hexane 1:1). The starting material (Rf ~0.[6]8) should disappear, replaced by the product (Rf ~0.4).

-

-

Workup:

-

Concentrate the ethanol under reduced pressure.

-

Dilute with cold water (50 mL). The product may precipitate; if not, extract with Ethyl Acetate (3 x 20 mL).

-

Crucial Purification: Recrystallize from Ethanol/Water (9:1).

-

Yield: Typically 60–75%.

-

Characterization: MP 183–185 °C. IR spectrum should show amine doublets (~3300-3400 cm⁻¹) and amide carbonyl (~1680 cm⁻¹).

-

Applications in Drug Development

Benzimidazole Scaffold Construction

The primary utility of this compound is its ability to cyclize into 2-methyl-5-nitrobenzimidazole under acidic conditions. This scaffold is a pharmacophore found in:

-

Anthelmintics: Analogs of Mebendazole/Albendazole.

-

Antivirals: Non-nucleoside reverse transcriptase inhibitors (NNRTIs).

-

Angiotensin II Receptor Blockers: Precursors for sartans.

Cyclization Mechanism

The free amine at position 2 attacks the carbonyl carbon of the acetamido group at position 1, followed by dehydration.

Figure 2: Mechanism of acid-catalyzed cyclodehydration.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (Nitro-aromatic).

-

Handling: Use a fume hood.[7] Avoid dust inhalation. Nitroanilines are readily absorbed through the skin; nitrile gloves are mandatory.

-

Storage: Store in amber vials at room temperature, away from strong oxidizing agents and strong bases (which may induce hydrolysis of the acetamide).

References

-

National Institute of Standards and Technology (NIST). "this compound." NIST Chemistry WebBook, SRD 69. [Link]

-

Mysyk, D.D., Maksimenko, N.N. "Acetylation of 2,4-dinitroaniline and reduction of the product." Zhurnal Organicheskoi Khimii, 1974, 10, 1916.[2] (Primary source for MP and synthesis).

-

PubChem. "Compound Summary: this compound (CID 12217345)." National Library of Medicine. [Link]

-

SIELC Technologies. "Separation of Acetamide, N-(2-amino-4-nitrophenyl)- on Newcrom R1 HPLC column." [Link]

Sources

Methodological & Application

Application Note: Protocol for the Regioselective Synthesis of N-(2-Amino-4-nitrophenyl)acetamide

Executive Summary & Strategic Analysis

The synthesis of N-(2-Amino-4-nitrophenyl)acetamide presents a classic problem in aromatic regioselectivity: distinguishing between two amino groups (or their precursors) to introduce a nitro group at a specific position.

This protocol details the "Protection-Direction" Strategy . Unlike the direct reduction of 2,4-dinitroacetanilide (which often suffers from ambiguous regioselectivity between the ortho and para nitro groups) or the acetylation of 4-nitro-1,2-phenylenediamine (which favors the wrong amine isomer due to electronic deactivation), this route utilizes the nitration of 2-aminoacetanilide .

Key Mechanistic Insight:

By starting with o-phenylenediamine and performing a mono-acetylation, we differentiate the two nitrogens. In the subsequent nitration step carried out in strong acid, the free amine is protonated to an ammonium species (

Reaction Scheme & Logic Flow

The following diagram illustrates the retrosynthetic logic and the directing effects that govern the synthesis.

Caption: Synthesis workflow leveraging cooperative directing effects. The protonated amine and neutral acetamide both direct the electrophile to the 4-position.

Detailed Experimental Protocol

Part I: Selective Mono-Acetylation of o-Phenylenediamine

Objective: To desymmetrize o-phenylenediamine, creating one protected amine (acetamido) and one free amine.

Materials:

-

o-Phenylenediamine (OPD): 10.8 g (0.10 mol)

-

Acetic Anhydride: 10.2 g (0.10 mol)

-

Glacial Acetic Acid: 20 mL

-

Water: 100 mL

-

Sodium Acetate (anhydrous): 8.2 g

Procedure:

-

Dissolution: In a 500 mL Erlenmeyer flask, dissolve 10.8 g of o-phenylenediamine in 100 mL of water containing 20 mL of glacial acetic acid. Warm gently (40°C) if necessary to ensure complete dissolution.

-

Acetylation: Cool the solution to room temperature. Add 10.2 g of acetic anhydride dropwise with vigorous stirring.

-

Note: The reaction is exothermic. Maintain temperature below 35°C to prevent diacetylation.

-

-

Precipitation: Dissolve 8.2 g of sodium acetate in a minimum amount of water and add it to the reaction mixture. This buffers the solution and promotes the precipitation of the free base form of the product.

-

Isolation: Cool the mixture in an ice bath for 30 minutes. Filter the resulting precipitate.

-

Purification: Recrystallize the crude solid from water (or dilute ethanol).

-

Yield Target: ~70-80%

-

Melting Point: 132–134°C (Lit. value for 2-aminoacetanilide).

-

Part II: Regioselective Nitration

Objective: To introduce the nitro group at the 4-position using the directing effects of the acetamido group and the protonated amine.

Materials:

-

2-Aminoacetanilide (from Part I): 7.5 g (0.05 mol)

-

Concentrated Sulfuric Acid (

, 98%): 20 mL -

Concentrated Nitric Acid (

, 70%): 3.5 mL (approx. 0.055 mol) -

Ice/Water: ~200 g

-

Ammonium Hydroxide (

): For neutralization

Procedure:

-

Salt Formation (Critical Step): Place 20 mL of concentrated sulfuric acid in a 100 mL round-bottom flask. Cool to 0–5°C in an ice-salt bath. Slowly add 7.5 g of 2-aminoacetanilide in small portions with stirring.

-

Technical Insight: This step converts the free amine (

) into the ammonium salt (

-

-

Nitration: Prepare a nitrating mixture by mixing 3.5 mL of conc. nitric acid with 3.5 mL of conc. sulfuric acid (pre-cooled). Add this mixture dropwise to the reaction flask, maintaining the internal temperature strictly below 10°C .

-

Caution: Exotherm control is vital. If the temperature rises, oxidation byproducts (tars) will form.

-

-

Reaction: After addition, stir the mixture at 5–10°C for 45 minutes.

-

Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. A yellow solution or fine precipitate (sulfate salt) may form.

-

Neutralization: Carefully neutralize the slurry with ammonium hydroxide (or sodium carbonate solution) to pH ~8. This liberates the free base of the target compound.

-

Note: Do not use strong caustic (NaOH) at high temperatures to avoid hydrolyzing the acetamido group.

-

-

Isolation: Filter the yellow/orange precipitate. Wash thoroughly with cold water to remove inorganic salts.

-

Purification: Recrystallize from ethanol or an ethanol/water mixture.

Characterization Data (Expected):

-

Appearance: Yellow to orange crystalline solid.

-

Melting Point: ~198–200°C (Distinct from the 5-nitro isomer).

-

IR Spectrum: Characteristic bands for Amide I (

), Nitro (

Quantitative Data & Process Parameters

| Parameter | Specification | Rationale |

| Stoichiometry (Step 1) | 1:1 (Amine : Anhydride) | Prevents formation of N,N'-diacetyl-o-phenylenediamine. |

| Temperature (Nitration) | < 10°C | Prevents oxidation of the aromatic ring and hydrolysis. |

| Acid Medium | Conc. | Ensures 100% protonation of the amine to |

| Regioselectivity | > 95% 4-nitro isomer | Cooperative directing: Acetamido (para) + Ammonium (meta) |

Troubleshooting & Critical Control Points

Issue: Formation of Dark Tars during Nitration

-

Cause: Temperature exceeded 10°C or insufficient acid was used, leaving unprotonated free amine which oxidizes rapidly.

-

Solution: Ensure efficient cooling (ice-salt bath) and slow addition of reagents. Verify the amine is fully dissolved in sulfuric acid before adding nitric acid.

Issue: Low Yield in Step 1 (Diacetylation)

-

Cause: Excess acetic anhydride or high temperatures.

-

Solution: Adhere strictly to 1.0 equivalent of anhydride. If diacetyl product forms (insoluble in acid), filter it off before the next step.

Issue: Hydrolysis of Acetamide

-

Cause: Quenching/Neutralization too hot or too basic.

-

Solution: Neutralize with ammonia or carbonate on ice. Avoid boiling in acidic/basic media.

References

-

Zinin Reduction & Nitroaniline Synthesis

-

Porter, H. K. (1973). "The Zinin Reduction of Nitroarenes". Organic Reactions, 20(4), 455–481. Link

- Note: While Zinin reduction is standard for dinitro compounds, the nitration route provides superior regiocontrol for this specific isomer.

-

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Synthesis of Acetamido-anilines

-

Vilsmeier, A., et al. (2016). "Review on Synthesis of Aminoacetanilides". Journal of Integrated Science and Technology. Link

-

-

Commercial & Safety Data

-

PubChem Compound Summary for this compound. Link

-

-

Benzimidazole Synthesis Precursors

-

BenchChem Application Note: "Reactivity of Substituted Nitro-o-phenylenediamines". Link (Contextual usage of the target molecule).

-

Application Note: A Robust Protocol for the Selective Catalytic Hydrogenation of N-(2-Amino-4-nitrophenyl)acetamide

Abstract

This application note provides a detailed and validated protocol for the selective catalytic hydrogenation of N-(2-Amino-4-nitrophenyl)acetamide to produce 4-acetamido-1,3-phenylenediamine, a key intermediate in pharmaceutical and materials science research. The focus is on achieving high selectivity for the nitro group reduction while preserving the existing amino and amide functionalities. This guide offers a comprehensive overview of the reaction mechanism, a step-by-step experimental procedure, safety considerations for handling pyrophoric catalysts, and troubleshooting advice, designed for researchers, scientists, and drug development professionals.

Introduction

The selective reduction of aromatic nitro groups is a cornerstone of organic synthesis, providing a reliable route to valuable aminoarenes.[1][2] The target molecule, 4-acetamido-1,3-phenylenediamine, is a trifunctional building block whose synthesis presents a common challenge: the chemoselective reduction of a nitro group in the presence of other reducible or sensitive functional groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted and effective method for this transformation due to its high efficiency, operational simplicity, and favorable green chemistry profile.[1][3][4] This note details a protocol that has been optimized for both yield and purity, ensuring reproducibility for laboratory-scale synthesis.

The Science of Selective Hydrogenation

Catalytic hydrogenation is a heterogeneous catalytic process where molecular hydrogen is activated on the surface of a metal catalyst.[3] In the case of nitroarene reduction, palladium on carbon is a highly effective catalyst.[3][4]

The generally accepted mechanism involves the following steps:

-

Adsorption: Both the hydrogen gas and the substrate, this compound, adsorb onto the palladium surface.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming reactive atomic hydrogen species.

-

Stepwise Reduction: The nitro group is sequentially reduced by the adsorbed hydrogen atoms, likely proceeding through nitroso and hydroxylamine intermediates before forming the final amine.[2]

-

Desorption: The product, 4-acetamido-1,3-phenylenediamine, desorbs from the catalyst surface, freeing the active sites for further reaction.

The selectivity of this method is a key advantage. Under the mild conditions described, the amide and existing amino groups are not reduced. This high degree of chemoselectivity is critical for the synthesis of complex molecules.[2][5]

Detailed Experimental Protocol

This protocol is designed for a standard laboratory setting and utilizes a Parr hydrogenation apparatus for safe and efficient reaction execution.[6][7][8][9][10]

Materials and Equipment

| Reagent/Material | Grade | Notes |

| This compound | ≥98% | Starting Material |

| 10% Palladium on Carbon (Pd/C) | Degussa type, 50% water wet | Catalyst |

| Ethanol (EtOH) | Anhydrous | Solvent |

| Hydrogen (H₂) Gas | High Purity | Reducing Agent |

| Nitrogen (N₂) Gas | High Purity | Inert Gas |

| Celite® | --- | Filtration Aid |

Equipment:

-

Parr Hydrogenation Apparatus (or similar)[9]

-

Glass reaction vessel (500 mL)[7]

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Rotary evaporator

Step-by-Step Procedure

Safety Precautions: This procedure involves a flammable gas under pressure and a pyrophoric catalyst.[6][7][11][12][13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[11][15] Ensure a powdered lime or sand bucket is nearby for potential spills of the pyrophoric catalyst.[14]

-

Reactor Charging:

-

In a 500 mL Parr reaction bottle, place a magnetic stir bar.

-

Add this compound (10.0 g, 51.2 mmol).

-

Add 200 mL of anhydrous ethanol. Stir until the starting material is fully dissolved.

-

Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (0.5 g, 5 wt%). The catalyst should be added to the solvent to minimize the risk of ignition.[7][10]

-

-

Hydrogenation Reaction:

-

Securely clamp the reaction bottle into the Parr shaker apparatus.[6][8]

-

Seal the system and purge with nitrogen three times to remove all oxygen.[7]

-

Begin vigorous shaking and maintain the reaction at room temperature.[8]

-

Monitor the reaction by observing the pressure drop in the hydrogen tank. The reaction is typically complete in 3-5 hours when hydrogen uptake ceases.

-

-

Work-up and Isolation:

-

Stop the shaker and allow the catalyst to settle.[6]

-

Carefully vent the excess hydrogen and purge the system three times with nitrogen.[7]

-

Prepare a pad of Celite® (approx. 1 inch) in a Buchner funnel and wet it with ethanol.

-

Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. CRITICAL SAFETY NOTE: The filtered catalyst is highly pyrophoric and must not be allowed to dry.[13] Immediately quench the filter cake with water and keep it wet until it can be disposed of according to institutional guidelines.[13]

-

Wash the filter cake with a small amount of ethanol to ensure complete product recovery.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude 4-acetamido-1,3-phenylenediamine can be purified by recrystallization from an ethanol/water mixture to yield an off-white to pale-tan solid.

-

Expected Outcomes

| Parameter | Typical Value |

| Yield | 90-98% |

| Appearance | Off-white to pale-tan solid |

| Purity (by HPLC) | >99% |

Visual Schematics

Reaction Scheme

Caption: Selective hydrogenation of the nitro group.

Experimental Workflow

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu@MWCNT NPs) in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. campuscore.ariel.ac.il [campuscore.ariel.ac.il]

- 7. designer-drug.com [designer-drug.com]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. mkparr.com [mkparr.com]

- 10. erowid.org [erowid.org]

- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 12. honrel.com [honrel.com]

- 13. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sarponggroup.com [sarponggroup.com]

cyclization of N-(2-Amino-4-nitrophenyl)acetamide to 2-methyl-5-nitrobenzimidazole

Abstract

This application note details the robust synthetic protocol for the cyclodehydration of N-(2-amino-4-nitrophenyl)acetamide (also known as 2'-amino-4'-nitroacetanilide) to yield 2-methyl-5-nitrobenzimidazole. This transformation represents a critical ring-closure step in the synthesis of bioactive benzimidazole scaffolds. We present a validated acid-catalyzed thermal cyclization method, complete with mechanistic insights, process safety parameters, and analytical characterization standards. This protocol is designed for reproducibility and scalability in pharmaceutical research environments.

Introduction

Benzimidazoles are "privileged structures" in medicinal chemistry, serving as the core pharmacophore in anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antiviral agents.[1] The 2-methyl-5-nitrobenzimidazole derivative is of particular interest as a precursor for diverse functionalized cations and as a scaffold for antiparasitic drug discovery.

The synthesis described herein utilizes the Phillips-type condensation , specifically the acid-catalyzed cyclodehydration of an N-acylated o-phenylenediamine derivative. Unlike the reductive cyclization of o-nitroacetanilides, this method starts with the reduced amine, allowing for milder conditions and higher regiocontrol.

Reaction Mechanism

The conversion is driven by the activation of the amide carbonyl by an acid catalyst, followed by nucleophilic attack from the adjacent primary amine.

Mechanistic Steps:

-

Protonation: The carbonyl oxygen of the acetamido group is protonated by the acid catalyst (

), increasing its electrophilicity. -

Nucleophilic Attack: The lone pair of the ortho-amino group attacks the activated carbonyl carbon, forming a five-membered tetrahedral intermediate (dihydropyrimidine-like species).

-

Proton Transfer & Elimination: A proton transfer occurs, facilitating the elimination of a water molecule.

-

Aromatization: The loss of water and subsequent tautomerization restores aromaticity, yielding the benzimidazole core.

Figure 1: Mechanistic Pathway

Caption: Acid-catalyzed cyclodehydration pathway via nucleophilic attack of the ortho-amine.

Experimental Protocol

Method A: Glacial Acetic Acid Reflux (Recommended)

This method is preferred for its operational simplicity and high yield (>85%). Glacial acetic acid acts as both the solvent and the acid catalyst.

Reagents & Equipment:

-

This compound (Purity >98%)

-

Glacial Acetic Acid (Reagent Grade)

-

Ammonium Hydroxide (28-30% NH₃) or Sodium Bicarbonate

-

Reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 10.0 g (51.2 mmol) of this compound.

-

Solvation: Add 100 mL of Glacial Acetic Acid. The solid may not dissolve completely at room temperature.

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (

) using an oil bath.-

Observation: The mixture should become homogenous as it approaches reflux.

-

Time: Maintain reflux for 2 to 3 hours . Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 3:1). The starting material (

) should disappear, and a fluorescent product spot (

-

-

Quenching: Cool the reaction mixture to room temperature (

). Pour the mixture slowly into 300 mL of crushed ice/water with vigorous stirring. -

Neutralization (Critical): Slowly adjust the pH of the slurry to

using concentrated Ammonium Hydroxide or saturated Sodium Bicarbonate solution.-

Note: The benzimidazole product will precipitate as a pale yellow to tan solid upon neutralization.

-

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the filter cake copiously with cold water (

) to remove residual acetate salts. -

Drying: Dry the solid in a vacuum oven at

for 12 hours. -

Purification: Recrystallize from Ethanol/Water (9:1) or pure Methanol if necessary.

Figure 2: Workflow Diagram

Caption: Operational workflow for the thermal cyclization in acetic acid.

Process Safety & Hazards

-

Nitro Compounds: While 2-methyl-5-nitrobenzimidazole is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids above their melting points.

-

Glacial Acetic Acid: Corrosive and flammable. Work in a fume hood to avoid inhalation of vapors.

-

Exotherm: The neutralization step (Step 5) is exothermic.[2] Add base slowly to control temperature and foaming.

Analytical Characterization

The product exists in tautomeric equilibrium (5-nitro vs. 6-nitro), but in solution, the signals are averaged or dominated by one form depending on the solvent.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Pale yellow to tan crystalline powder | |

| Molecular Formula | ||

| Molecular Weight | 177.16 g/mol | |

| Melting Point | Lit. value: | |

| Solubility | Soluble in DMSO, DMF, hot Ethanol. | Poorly soluble in water.[2] |

Table 2: Expected

| Shift ( | Multiplicity | Integration | Assignment |

| 12.80 | Broad Singlet | 1H | Benzimidazole -NH (Exchangeable) |

| 8.35 | Doublet ( | 1H | H-4 (Ortho to |

| 8.05 | dd ( | 1H | H-6 (Ortho to |

| 7.65 | Doublet ( | 1H | H-7 |

| 2.55 | Singlet | 3H |

Note: Chemical shifts may vary slightly due to concentration and tautomeric ratios.

Troubleshooting Guide

-

Low Yield: Ensure the pH is adjusted to >8 during workup. Benzimidazoles are amphoteric; if the solution is too acidic, the product remains protonated and soluble in water.

-

Impure Product (Dark Color): Oxidation of the starting amine prior to cyclization can cause darkening. Use freshly prepared or recrystallized starting material. Perform the reaction under nitrogen if darkening persists.

-

Incomplete Reaction: If TLC shows starting material after 3 hours, add 0.5 mL of conc. HCl to the acetic acid mixture to accelerate catalysis.

References

-

PubChem. 2-Methyl-5-nitrobenzimidazole Compound Summary. National Library of Medicine. [Link]

-

NIST Chemistry WebBook. 2-Methyl-5-nitrobenzimidazole IR and Mass Spectra. SRD 69. [Link][3]

-

Cheméo. Chemical and Physical Properties of 2-Methyl-5-nitrobenzimidazole. [Link]

- Wright, J. B.The Chemistry of the Benzimidazoles. Chemical Reviews, 1951, 48(3), 397–541.

Sources

Application Notes and Protocols for the Selective Reduction of N-(2-Amino-4-nitrophenyl)acetamide

Introduction

The selective reduction of a nitro group in the presence of other reducible functionalities is a cornerstone transformation in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. N-(2-Amino-4-nitrophenyl)acetamide is a key intermediate in the synthesis of various heterocyclic compounds, including benzimidazoles and other pharmacologically active scaffolds. The successful and chemoselective reduction of its nitro group to an amine, yielding N-(2,4-diaminophenyl)acetamide, is a critical step that requires careful consideration of the reducing agent and reaction conditions to avoid unwanted side reactions, such as the reduction of the amide functionality or de-acetylation.

This comprehensive guide provides detailed application notes and validated protocols for the selective reduction of the nitro group in this compound. We will explore various methodologies, from classic chemical reductions to modern catalytic approaches, offering insights into their mechanisms, advantages, and limitations. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for this important synthetic transformation.

Theoretical Background: The Principles of Chemoselectivity

The challenge in the reduction of this compound lies in the presence of three potentially reducible or reactive functional groups: a nitro group, an amino group, and an acetamido group. Chemoselectivity, the ability to react with one functional group in the presence of others, is therefore paramount. The choice of reducing agent and reaction conditions dictates the outcome.

The high electrophilicity of the nitrogen atom in the nitro group, enhanced by the electron-withdrawing nature of the two oxygen atoms, makes it more susceptible to reduction compared to the less electrophilic carbonyl carbon of the amide group. The existing amino group can, in some cases, influence the reactivity of the molecule, for instance, by coordinating with certain metal catalysts.

Several classes of reduction methods are commonly employed for their ability to selectively target the nitro group:

-

Catalytic Hydrogenation and Transfer Hydrogenation: These methods utilize a metal catalyst (e.g., Palladium on carbon, Platinum oxide) and a hydrogen source (H₂ gas or a hydrogen donor like ammonium formate or hydrazine). The reaction occurs on the catalyst surface, where the nitro group is preferentially adsorbed and reduced.[1]

-

Dissolving Metal Reductions: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl or acetic acid) are highly effective for nitro group reduction.[2][3][4] These reactions proceed via a series of single-electron transfers from the metal to the nitro group.

-

Chemical Reduction with Inorganic Reagents: Reagents like sodium dithionite (Na₂S₂O₄) offer a mild and often highly selective alternative for nitro group reduction, particularly in aqueous or mixed aqueous-organic solvent systems.[5][6]

Application Notes: A Comparative Overview of Reduction Methodologies

The choice of the optimal reduction method depends on several factors, including the scale of the reaction, the availability of equipment (e.g., for hydrogenation), desired purity of the product, and cost considerations. Below is a comparative analysis of the most effective methods for the selective reduction of this compound.

Method 1: Catalytic Transfer Hydrogenation with Palladium on Carbon and Ammonium Formate

Catalytic transfer hydrogenation is an attractive alternative to traditional catalytic hydrogenation using hydrogen gas, as it does not require specialized high-pressure equipment. Ammonium formate serves as a convenient in situ source of hydrogen.

-

Mechanism: On the surface of the palladium catalyst, ammonium formate decomposes to generate hydrogen, which is then transferred to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates to the final amine.

-

Advantages: Mild reaction conditions, high chemoselectivity, and operational simplicity. The work-up is often straightforward.

-

Limitations: The cost of the palladium catalyst can be a factor for large-scale synthesis, although catalyst loading is typically low. Catalyst poisoning can sometimes be an issue.

Method 2: Chemical Reduction with Iron Powder and Hydrochloric Acid (Béchamp Reduction)

The Béchamp reduction is a classic, robust, and cost-effective method for the reduction of aromatic nitro compounds.

-

Mechanism: Iron metal acts as the reducing agent in the presence of an acid, which generates Fe(II) ions in situ. The reaction proceeds through a series of single-electron transfer steps from the iron to the nitro group, with protonation of the intermediates by the acidic medium.

-

Advantages: Inexpensive reagents, high functional group tolerance, and suitability for large-scale production.

-

Limitations: The reaction is typically heterogeneous and may require vigorous stirring. The work-up involves the removal of iron salts, which can sometimes be cumbersome. The reaction can be exothermic and requires careful temperature control.[3]

Method 3: Chemical Reduction with Sodium Dithionite

Sodium dithionite is a versatile and mild reducing agent that is particularly effective for the reduction of nitro groups in aqueous or semi-aqueous media.

-

Mechanism: Sodium dithionite in an aqueous solution exists in equilibrium with the sulfoxylate radical anion (•SO₂⁻), which is a powerful single-electron donor. The reduction of the nitro group is initiated by electron transfer from this radical anion.

-

Advantages: Mild reaction conditions, often leading to high yields and clean reactions. It is compatible with a wide range of functional groups.[5][6]

-

Limitations: A significant excess of sodium dithionite is often required. The work-up may involve the removal of sulfur-containing byproducts.

Experimental Protocols

The following protocols are provided as a detailed guide for the selective reduction of this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific setup and purity requirements.

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is adapted from established procedures for the transfer hydrogenation of aromatic nitro compounds.[1]

Materials:

-

This compound

-

10% Palladium on activated carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

-

To the stirred solution, add ammonium formate (3.0-5.0 eq).

-

Carefully add 10% Pd/C (5-10 mol% by weight). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

-

Heat the reaction mixture to reflux (typically 65-78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 1-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(2,4-diaminophenyl)acetamide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary Table:

| Parameter | Value |

| Substrate | This compound |

| Reducing System | 10% Pd/C, HCOONH₄ |

| Solvent | Methanol or Ethanol |

| Temperature | Reflux |

| Typical Yield | >90% |

Experimental Workflow Diagram:

Protocol 2: Chemical Reduction using Iron and Hydrochloric Acid

This protocol is a classic and reliable method adapted for the target molecule.[3][4]

Materials:

-

This compound

-

Iron powder (Fe), fine grade

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Ethyl acetate (EtOAc)

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v, 10-20 mL per gram of substrate).

-

Add iron powder (3.0-5.0 eq) to the suspension.

-

Heat the mixture to 70-80 °C with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (0.1-0.2 eq) dropwise. Caution: The reaction is exothermic.

-

Maintain the reaction at reflux for 2-6 hours, monitoring its progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully basify the mixture to pH 8-9 with a sodium hydroxide solution.

-

Filter the hot mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify as needed by recrystallization or column chromatography.

Data Summary Table:

| Parameter | Value |

| Substrate | This compound |

| Reducing System | Fe, HCl |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Typical Yield | 80-90% |

Logical Relationship Diagram:

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and widely published methodologies for the selective reduction of aromatic nitro compounds. To ensure the trustworthiness and reproducibility of these procedures, the following self-validating steps are crucial:

-

Reaction Monitoring: Consistent monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to detect the formation of any byproducts.

-

Product Characterization: The identity and purity of the final product, N-(2,4-diaminophenyl)acetamide, should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Yield Optimization: The provided stoichiometry and reaction conditions serve as a starting point. For process development, it is recommended to perform a systematic optimization of parameters such as reagent loading, temperature, and reaction time to maximize the yield and purity.

By adhering to these principles, researchers can confidently implement and adapt these protocols for their specific research and development needs.

References

-

Scriven, E. F. V., & Murugan, R. (2008). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Prakash, O., & Kumar, A. (2011). A Textbook of Organic Chemistry. S. Chand Publishing.

-

Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2014). Microwave-assisted chemistry: a rapid and sustainable route to synthesis of organics and nanomaterials. Accounts of Chemical Research, 47(4), 1338–1348. [Link]

-

Corma, A., Serna, P., & Garcia, H. (2007). The activity of gold as a catalyst for the reduction of nitro groups. Chemical Communications, (32), 3345–3347. [Link]

- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.

-

Fe/HCl Reduction. Organic Chemistry Portal. [Link]

- Taft, R. W. (1956). Steric Effects in Organic Chemistry. John Wiley & Sons.

-

Patil, R. D., & Sasson, Y. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research, 03(03). [Link]

-

Catalytic Transfer Hydrogenation. Organic Chemistry Portal. [Link]

- Ram, S. R., & Ehrenkaufer, R. E. (1984).

-

Johnstone, R. A. W., Wilby, A. H., & Entwistle, I. D. (1985). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews, 85(2), 129–170. [Link]

-

Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation. Chemical Reviews, 74(5), 567–580. [Link]

-

Sodium Dithionite. Organic Chemistry Portal. [Link]

- de Vries, J. G., & van Bergen, T. J. (1976). Reduction of aldehydes and ketones by sodium dithionite. Tetrahedron Letters, 17(33), 2707–2708.

Sources

- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 2. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 6. prepchem.com [prepchem.com]

Title: Accelerating Heterocyclic Scaffold Synthesis: A Guide to Microwave-Assisted Reactions Using N-(2-Amino-4-nitrophenyl)acetamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pace of drug discovery demands synthetic methodologies that are not only rapid and efficient but also clean and scalable. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2] This application note provides a comprehensive guide to leveraging MAOS for the synthesis of high-value heterocyclic compounds, using N-(2-Amino-4-nitrophenyl)acetamide as a key building block. We will delve into the fundamental principles of microwave heating, present a detailed, field-tested protocol for the synthesis of a substituted benzimidazole, and discuss critical safety and optimization parameters. This guide is designed to empower researchers and drug development professionals to integrate this powerful technology into their workflows, thereby accelerating the discovery of novel chemical entities.

Part 1: The Foundational Principles of Microwave-Assisted Synthesis

Conventional laboratory heating relies on external heat sources, transferring energy to the reaction mixture via conduction and convection. This process is slow and creates significant temperature gradients within the vessel, often leading to the formation of byproducts.[3][4] Microwave chemistry, in contrast, utilizes direct "in-core" heating, where microwave energy is coupled directly with polar molecules within the reaction mixture.[2]

This energy transfer occurs primarily through two mechanisms:

-

Dipolar Polarization: Polar molecules, such as water, ethanol, or the reactants themselves, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This constant reorientation causes intense molecular friction, which rapidly generates heat.[3][5]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will oscillate back and forth under the influence of the microwave field. This movement creates an electric current, and resistance within the medium leads to heat generation (Joule heating).[5][6]

This direct, volumetric heating mechanism results in a rapid and uniform temperature increase throughout the sample, minimizing thermal gradients and dramatically accelerating reaction rates.[2][6] The ability to use sealed vessels allows for reactions to be performed at temperatures far above the solvent's atmospheric boiling point, a principle known as superheating, which can further decrease reaction times exponentially.[3]

Caption: Comparison of conventional vs. microwave heating mechanisms.

Part 2: this compound as a Precursor for Bioactive Heterocycles

This compound (CAS 53987-32-9) is a valuable and versatile starting material in medicinal chemistry.[7] Its structure is primed for the synthesis of nitrogen-containing heterocycles, which form the core of a vast majority of pharmaceutical drugs.[1][8]

The key features of this molecule are:

-

An ortho-phenylenediamine moiety: The presence of an amino group (-NH2) and an acetamido group (-NHAc) in a 1,2-relationship on the benzene ring makes it an ideal substrate for cyclocondensation reactions.

-

An Electron-Withdrawing Nitro Group: The nitro group (-NO2) significantly influences the molecule's reactivity and provides a handle for further functionalization, such as reduction to an amine.

This structure is particularly well-suited for the synthesis of benzimidazoles , a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[9][10] The synthesis typically involves the condensation of the ortho-diamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid, a reaction that is exceptionally well-accelerated by microwave irradiation.[11]

Part 3: Application Protocol: Microwave-Assisted Synthesis of 2-Methyl-7-nitro-1H-benzo[d]imidazol-5-amine

This protocol details a representative Phillips-Ladenburg condensation reaction to form a substituted benzimidazole. The reaction involves the cyclization of this compound with acetic acid. The microwave dramatically reduces the reaction time from several hours to just 15 minutes.

Reaction Scheme:

(A chemical drawing showing this compound reacting with acetic acid under microwave conditions to yield 2-Methyl-7-nitro-1H-benzo[d]imidazol-5-amine)

Materials and Equipment:

-

Reagents:

-

This compound (1.0 mmol, 195.18 g/mol )

-

Glacial Acetic Acid (5 mL)

-

-

Equipment:

-

Monomode microwave reactor (e.g., CEM Discover SP, Anton Paar Monowave)

-

10 mL pressure-rated microwave reaction vessel with a magnetic stir bar

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

TLC plates (silica gel 60 F254)

-

Column chromatography setup

-

Detailed Step-by-Step Protocol:

-

Place this compound (195 mg, 1.0 mmol) into a 10 mL pressure-rated microwave vessel equipped with a magnetic stir bar.

-

Add glacial acetic acid (5 mL). Acetic acid serves as both the reactant (C1 source) and the solvent.

-

Seal the vessel securely according to the manufacturer's instructions.

-

Place the vessel inside the microwave reactor cavity.

-

Program the reactor with the following parameters:

-

Temperature: 150°C (Use ramp-to-temperature setting)

-

Hold Time: 15 minutes

-

Power: Dynamic (The instrument will modulate power to maintain the target temperature)

-

Stirring: High

-

-

Once the reaction is complete, allow the vessel to cool to below 50°C before carefully opening it in a fume hood.

-

Pour the reaction mixture into a beaker containing ice-cold water (50 mL).

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water (2 x 10 mL) and dry it.

-

Purification: The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

-

Solvent/Reagent: Glacial acetic acid is an excellent choice as it is a polar solvent that heats efficiently in a microwave field and also serves as the C1 synthon for the benzimidazole ring formation.[9]

-

Temperature (150°C): This high temperature, achievable through superheating in a sealed vessel, ensures a rapid reaction rate, allowing the synthesis to be completed in minutes.[2][3]

-

Time (15 min): Microwave synthesis often sees a dramatic reduction in reaction time; 15 minutes is a typical starting point for such cyclizations, which would conventionally require several hours of reflux.[12]

Part 4: Process Workflow and Optimization

The efficiency of MAOS allows for rapid optimization of reaction conditions. A typical optimization workflow involves varying parameters such as temperature, time, and reagent concentration to maximize yield and purity.

Caption: General workflow for microwave-assisted synthesis and purification.

Data Presentation: Reaction Optimization

The table below presents hypothetical data from an optimization study, demonstrating the effect of temperature on reaction yield.

| Entry | Temperature (°C) | Time (min) | Yield (%) | Purity (by LCMS) |

| 1 | 100 | 15 | 45% | 88% |

| 2 | 120 | 15 | 72% | 94% |

| 3 | 150 | 15 | 91% | >98% |

| 4 | 170 | 15 | 88% | 95% (some degradation) |

This data illustrates a common trend where yield increases with temperature up to an optimal point, after which side reactions or product degradation may occur.

Part 5: Critical Safety Considerations for MAOS

While highly efficient, microwave reactors are not domestic ovens and require strict adherence to safety protocols.[13]

-

Pressure Management: Never exceed the maximum pressure rating of the reaction vessel. Use only vessels designed for microwave chemistry. Always ensure reactions are allowed to cool sufficiently before opening.[14]

-

Solvent Choice: Do not heat highly flammable, low-boiling-point solvents (e.g., diethyl ether, pentane) in a sealed microwave vessel unless using a specialized system designed for such purposes.[15]

-

Exothermic Reactions: Exercise extreme caution with potentially explosive or highly exothermic reactions. The rapid energy input from microwaves can lead to an uncontrolled runaway reaction. Start with small-scale experiments at low power.[16]

-

Vessel Integrity: Never operate a microwave reactor with a damaged door, seal, or vessel. Regularly inspect all components for cracks or defects.[15][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and suitable gloves. Perform all operations, especially vessel opening, within a certified chemical fume hood.[15]

-

No Metals: Do not use metal objects, such as spatulas or metal-trimmed glassware, inside the microwave cavity, as this can cause arcing.[17]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in chemical synthesis, offering unprecedented speed, efficiency, and control.[18][19] By utilizing versatile precursors like this compound, researchers can rapidly generate libraries of complex heterocyclic molecules, such as benzimidazoles, which are of high interest in drug discovery. The protocol and principles outlined in this guide provide a solid foundation for scientists to harness the power of MAOS, paving the way for faster innovation and development in the pharmaceutical industry.

References

-

Title: Microwave chemistry - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Microwave-Assisted Synthesis in Drug Development - EPCP Source: EPCP URL: [Link]

-

Title: Microwave Chemistry: General Features and Applications Source: International Journal of Chemical and Analytical Science URL: [Link]

-

Title: Microwaves as an Energy Transfer Method in Chemical Processes Source: MTE Japan URL: [Link]

-

Title: The impact of microwave synthesis on drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]

- Title: Safety Tips - Green Chemistry in Teaching Labo Source: New Jersey Institute of Technology URL

-

Title: Safety Protocols for Microwave Use in Science/STEM Instructional Spaces Source: NSTA URL: [Link]

-

Title: Microwave Chemistry and its Applications Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

-

Title: Safety Considerations for Microwave Synthesis Source: CEM Corporation URL: [Link]

-

Title: Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry Source: Longdom Publishing URL: [Link]

-

Title: Microwave Safety Source: Kansas State University URL: [Link]

-

Title: Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

-

Title: Safety Precautions On The Application of Microwaves in Laboratory Source: Scribd URL: [Link]

-

Title: Microwave-assisted synthesis of nitrogen heterocycles Source: De Gruyter URL: [Link]

-

Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches Source: International Journal of ChemTech Research URL: [Link]

-

Title: Acetamide, N-(2-amino-4-nitrophenyl)- | SIELC Source: SIELC Technologies URL: [Link]

-

Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

-

Title: Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry Source: PMC URL: [Link]

-

Title: Microwave-induced synthesis of bioactive nitrogen heterocycles Source: EurekAlert! URL: [Link]

-

Title: Microwave Assisted Synthesis of Organic Compounds and Nanomaterials Source: SciSpace URL: [Link]

-

Title: Microwave assisted synthesis of some Traditional reactions: Green chemistry approach Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

-

Title: this compound Source: NIST WebBook URL: [Link]

-

Title: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL: [Link]

-

Title: Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives Source: TSI Journals URL: [Link]

Sources

- 1. epcp.ac.in [epcp.ac.in]

- 2. visitka.narod.ru [visitka.narod.ru]

- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 6. Microwaves as an Energy Transfer Method in Chemical Processes [mwcc.jp]

- 7. This compound [webbook.nist.gov]

- 8. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tsijournals.com [tsijournals.com]

- 11. Benzimidazole synthesis [organic-chemistry.org]

- 12. ajrconline.org [ajrconline.org]

- 13. Green Chemistry in Teaching Labo [web.njit.edu]

- 14. Microwave Safety [k-state.edu]

- 15. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]

- 16. Safety Considerations for Microwave Synthesis [cem.com]

- 17. scribd.com [scribd.com]

- 18. rjpdft.com [rjpdft.com]

- 19. longdom.org [longdom.org]

Strategic Utilization of N-(2-Amino-4-nitrophenyl)acetamide in Ligand Design

Topic: N-(2-Amino-4-nitrophenyl)acetamide in pharmaceutical ligand design Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary

This compound (CAS: 53987-32-9) represents a critical "masked" scaffold in medicinal chemistry. While primarily recognized as the immediate precursor to the 5-nitrobenzimidazole pharmacophore—a privileged structure in anti-infective (e.g., metronidazole analogs), antihypertensive (AT1 antagonists), and anticancer therapeutics—its utility extends into direct ligand design. The molecule features a unique ortho-aminoanilide motif that mimics peptide turns and offers a bidentate handle for metal chelation or hydrogen bond networking within enzyme active sites.

This application note provides a definitive guide to the synthesis, purification, and strategic deployment of this moiety. We move beyond standard textbook descriptions to address the regiochemical challenges of its production and its controlled cyclization into bioactive benzimidazoles.

Chemical Basis & Pharmacophore Analysis

Structural Properties

The molecule consists of a central benzene ring substituted with an acetamide group at position 1, a free primary amine at position 2, and a nitro group at position 4.

-

Electronic Environment: The C4-nitro group exerts a strong electron-withdrawing effect (-M, -I), significantly decreasing the basicity of the C2-amine compared to unsubstituted o-phenylenediamine. This modulation is crucial for fine-tuning the pKa of derived benzimidazoles.

-

H-Bonding Potential:

-

Acetamide NH: H-bond donor.

-

Acetamide Carbonyl: H-bond acceptor.

-

C2-Amine: Weak H-bond donor/acceptor (modulated by the nitro group).

-

Nitro Group: Weak H-bond acceptor.

-

Ligand Design Strategy

In uncyclized form, this compound acts as a transition-state mimic for peptide bond hydrolysis or as a rigid linker in fragment-based drug discovery (FBDD).

| Feature | Function in Ligand Design | Target Interaction Example |

| Ortho-Diamine Motif | Metal Chelation / H-Bond Clamp | Zinc metalloproteases; Kinase hinge binding. |

| 4-Nitro Group | Electronic Sink / Metabolic Handle | Increases acidity of NH; reducible to amine for solubility. |

| Acetamide Tail | Steric Probe / Hydrophobic Contact | Fits into hydrophobic pockets (e.g., S1 pocket of proteases). |

Experimental Workflow: Synthesis & Cyclization

The primary challenge in working with this scaffold is regioselectivity . Direct acetylation of 4-nitro-1,2-phenylenediamine typically yields the isomer N-(2-amino-5-nitrophenyl)acetamide due to the higher nucleophilicity of the meta-amine (C2) compared to the para-amine (C1).

To obtain the target This compound , one must proceed via the selective reduction of N-(2,4-dinitrophenyl)acetamide.

Visual Pathway (Graphviz)

Caption: Regioselective synthesis pathway ensuring the correct positioning of the acetamide and amino groups via Zinin reduction.

Detailed Protocols

Protocol A: Synthesis of this compound

Rationale: This method uses sodium sulfide to selectively reduce the ortho-nitro group of the dinitro precursor. The para-nitro group remains intact due to steric and electronic factors favoring the ortho reduction in this specific substrate class.

Materials:

-